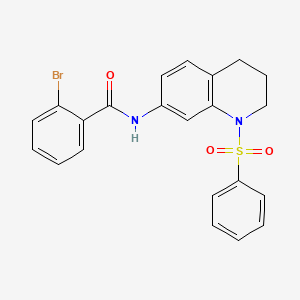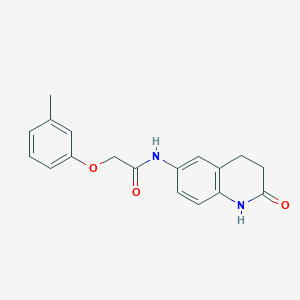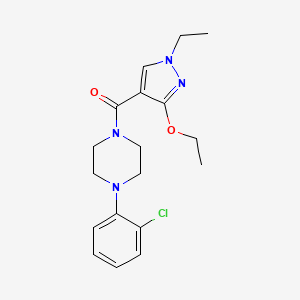
2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, is a structurally complex molecule that likely exhibits a range of chemical and physical properties due to its functional groups and heterocyclic components. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer potential characteristics and synthetic pathways for the compound .
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the target molecule has been explored in various studies. For instance, the reaction of bromoethylsulfonium salt with amino alcohols to form six- and seven-membered rings suggests a potential pathway for synthesizing the tetrahydroquinoline portion of the target molecule . Additionally, the Pummerer-type cyclization has been used to synthesize related 3-phenyl-1,2,3,4-tetrahydroisoquinoline structures, with boron trifluoride diethyl etherate enhancing the cyclization process . These methods could potentially be adapted to synthesize the tetrahydroquinoline core of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using X-ray crystallography, Hirshfeld surface analysis, and DFT calculations . These techniques could be applied to the target molecule to determine its solid-state structure and intermolecular interactions. The presence of bromine in the molecule suggests that halogen bonding could be an important stabilizing interaction, as observed in similar antipyrine derivatives .
Chemical Reactions Analysis
The reactivity of the target molecule can be inferred from related studies. The formation of bromonium ylides as key intermediates in the synthesis of 4-bromo-1,2-dihydroisoquinolines indicates that the bromine atom in the target molecule may participate in similar intramolecular reactions . Additionally, the presence of a benzamide group could allow for further functionalization through reactions typical of amides, such as acylation or nucleophilic substitution.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the target molecule are not discussed in the provided papers, the properties of similar compounds can provide some insights. The crystallization behavior and hydrogen bonding patterns observed in antipyrine derivatives suggest that the target molecule may also exhibit strong intermolecular hydrogen bonding, potentially affecting its melting point, solubility, and crystal packing . The presence of a phenylsulfonyl group could influence the molecule's acidity and electronic properties, as well as its potential biological activity.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
- The synthesis of 2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives involves a cyclocondensation reaction with N-(2-bromomethylphenyl)benzenesulfonamides, resulting in N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives. The structure and stereochemistry of these derivatives are assigned based on analytical and spectroscopic data, and their chemical behavior has been studied (Croce, Cremonesi, Fontana, & Rosa, 2006).
Pharmacological Research
- Tetrahydroisoquinoline-7-sulfonanilides, related to tetrahydroisoquinoline-7-sulfonamide, have been synthesized and studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT) in vitro. The importance of an acidic hydrogen atom on the sulfonamide nitrogen atom was also explored, revealing insights into the molecular structure-activity relationships (Blank, Krog, Weiner, & Pendleton, 1980).
Novel Synthesis Methods
- A novel synthesis route for 1, 2, 3, 4-tetrahydroquinolines (TQs) has been developed, utilizing intramolecular cyclization of N-aryl-N-[(phenylsulfinyl)propyl]formamides. This method, which includes a Pummerer reaction as a key step, offers an efficient and convenient approach for TQ synthesis, highlighting the versatility and potential applications of these compounds (Toda, Sakagami, & Sano, 1999).
Biological Activities
- The development of 1-arylsulfonyl-6-(N-hydroxyacrylamide)tetrahydroquinolines as potent histone deacetylase (HDAC) inhibitors has been reported. These compounds show cytotoxic effects on prostate cancer cells, suggesting potential therapeutic applications in cancer treatment (Liu et al., 2015).
Discovery of Novel Agonists
- The discovery and optimization of oxadiazoles as novel agonists of GPR119 are described, showcasing the significance of 1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl structures in the development of new pharmaceutical compounds (Wang et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O3S/c23-20-11-5-4-10-19(20)22(26)24-17-13-12-16-7-6-14-25(21(16)15-17)29(27,28)18-8-2-1-3-9-18/h1-5,8-13,15H,6-7,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHSWGRVYFQBDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[2-[4-(4-methylpiperazin-1-yl)phenyl]ethyl]but-2-enamide](/img/structure/B3016648.png)
![N-[2-[[(1R,2R)-2-(2,4-Dichlorophenyl)cyclopropyl]methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3016649.png)

![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B3016651.png)
![(2,2-Diethoxyethyl)[1-(3-chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B3016652.png)
![6-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3016654.png)
![(Z)-3-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B3016655.png)
![1-[3-(2-Methylphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B3016656.png)
![1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol](/img/structure/B3016658.png)

![(Z)-ethyl 1-isopropyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B3016661.png)
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016664.png)
![2-cyano-N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]acetamide](/img/structure/B3016665.png)
![ethyl 2-({[(4-benzyl-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3016670.png)